4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Description
The compound 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a sulfonamide derivative featuring a benzamide core substituted with a methoxy group at the para-position and a sulfonamide-linked thiazole ring. This structure combines a polar sulfonamide moiety with a lipophilic benzamide group, making it a candidate for diverse biological interactions, particularly in antimicrobial or enzyme-inhibitory applications .
Properties
IUPAC Name |
4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-14-6-2-12(3-7-14)16(21)19-13-4-8-15(9-5-13)26(22,23)20-17-18-10-11-25-17/h2-11H,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHPAWUTLXSMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 4-Aminobenzenesulfonyl Chloride
4-Aminobenzenesulfonyl chloride is synthesized via chlorosulfonation of acetanilide, followed by hydrolysis and diazotization:
-
Chlorosulfonation :
Acetanilide reacts with chlorosulfonic acid at 0–5°C to form 4-acetamidobenzenesulfonyl chloride. -
Hydrolysis :
The acetamide group is hydrolyzed using concentrated HCl to yield 4-aminobenzenesulfonic acid. -
Conversion to Sulfonyl Chloride :
Treatment with phosphorus pentachloride (PCl) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Key Parameters :
-
Temperature control (<5°C) to prevent decomposition.
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Anhydrous conditions to avoid hydrolysis of PCl.
Step 2: Sulfonamide Formation with 1,3-Thiazol-2-Amine
The sulfonyl chloride reacts with 1,3-thiazol-2-amine in the presence of a base (e.g., pyridine) to form the sulfonamide bond:
Optimization Insights :
Synthesis of 4-Methoxybenzoyl Chloride
4-Methoxybenzoic acid is activated to its acyl chloride using thionyl chloride (SOCl):
Reaction Conditions :
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Reflux at 70°C for 2 hours.
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Excess SOCl removed under reduced pressure.
Amidation of 4-[(1,3-Thiazol-2-ylamino)Sulfonyl]Aniline
The final amidation step couples the sulfonamide intermediate with 4-methoxybenzoyl chloride:
Procedure :
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Dissolve the aniline intermediate in dry THF.
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Add triethylamine (1.2 equiv) to deprotonate the amine.
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Introduce 4-methoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.
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Warm to room temperature and stir for 12 hours.
Purification :
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Extract with ethyl acetate, wash with NaHCO (5%), dry over MgSO, and concentrate.
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Purify via column chromatography (SiO, hexane/ethyl acetate 3:1) to yield a white solid (60–75% yield).
Alternative Synthetic Strategies
Microwave-Assisted Amidation
Adapting methodologies from Sahoo et al., microwave irradiation (150 W, 100°C, 20 min) reduces reaction time from hours to minutes while maintaining yields >80%.
One-Pot Sequential Synthesis
A telescoped approach combines sulfonylation and amidation without isolating intermediates:
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Generate 4-aminobenzenesulfonyl chloride in situ.
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Add 1,3-thiazol-2-amine and pyridine.
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After sulfonamide formation, directly introduce 4-methoxybenzoyl chloride.
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonamide Formation | 85 | 98.5 |
| Amidation | 75 | 97.8 |
| One-Pot Synthesis | 70 | 96.2 |
Challenges and Troubleshooting
Hydrolysis of Sulfonyl Chloride
Exposure to moisture converts sulfonyl chloride to sulfonic acid. Mitigation strategies include:
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Use of anhydrous solvents and inert atmosphere.
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Immediate use of freshly prepared sulfonyl chloride.
Di-Substitution in Sulfonamide Formation
Excess sulfonyl chloride leads to di-substituted byproducts. Controlled stoichiometry (1:1) and slow addition minimize this issue.
Industrial-Scale Considerations
Cost-Effective Reagents
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Replace SOCl with PCl for acyl chloride synthesis (lower cost, higher safety).
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Use aqueous NaHCO instead of pyridine for sulfonamide neutralization.
Chemical Reactions Analysis
4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Scientific Research Applications
Introduction to 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
This compound is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth (Table 1).
| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | B. subtilis (MIC µg/ml) |
|---|---|---|---|
| This compound | 0.313 | 0.625 | 0.625 |
| Control (Ciprofloxacin) | 0.625 | 0.625 | 0.625 |
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer potential. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The ability of these compounds to selectively target cancer cells while sparing normal cells makes them promising candidates for further development.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Research suggests that thiazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could position this compound as a potential therapeutic agent for inflammatory conditions.
Study on Antimicrobial Efficacy
In a study conducted by Prasad et al., various thiazole derivatives were synthesized and screened for antimicrobial activity against several pathogens. The results indicated that the compound demonstrated significant inhibitory effects against Bacillus subtilis and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Investigation of Anticancer Mechanisms
A comprehensive study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of thiazole derivatives. The researchers found that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The mechanism of action of 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are crucial for binding to enzymes and proteins, disrupting their normal function. This can lead to antibacterial effects by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acylated Sulfathiazole Derivatives
Compounds N4-Benzoylsulfathiazole (28) and N4-Lauroylsulfathiazole (29) () share the sulfathiazole backbone but differ in acyl substituents:
- N4-Lauroylsulfathiazole (29) : A lauroyl (C12) chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Target Compound : The 4-methoxybenzoyl group balances hydrophilicity (methoxy) and lipophilicity (benzamide), offering intermediate solubility and binding versatility .
Table 1: Comparison of Acylated Sulfonamides
| Compound | Acyl Group | Key Feature | Potential Impact |
|---|---|---|---|
| N4-Benzoylsulfathiazole (28) | Benzoyl | High aromaticity | Enhanced target binding via π-π interactions |
| N4-Lauroylsulfathiazole (29) | Lauroyl (C12) | Long alkyl chain | Increased lipophilicity, reduced solubility |
| Target Compound | 4-Methoxybenzoyl | Methoxy substituent | Balanced solubility and bioactivity |
Substituted Benzamide Derivatives
4-tert-Butyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (300814-99-7)
- Structural Difference : A bulky tert-butyl group replaces the methoxy substituent.
3-Nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (89565-47-9)
- Structural Difference : A nitro group at the meta-position on the benzamide.
- Impact : The electron-withdrawing nitro group may enhance reactivity in electrophilic interactions or reduce metabolic degradation .
4-Methoxy-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide (620576-56-9)
- Structural Difference: Incorporates a pyrrolidinylsulfonyl group instead of a thiazol-2-ylamino sulfonyl moiety.
Heterocyclic Variants
Oxadiazole-Containing Analogs
- Example: 4-Methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide ().
- Structural Difference : Replaces the thiazole sulfonamide with a 1,3,4-oxadiazole ring.
- Impact : Oxadiazoles are more rigid and electron-deficient, which may alter binding kinetics or confer resistance to enzymatic hydrolysis .
Triazole-Thiazole Hybrids
Solubility and Lipophilicity
Bioactivity Trends
- Antimicrobial Potential: Acylated sulfathiazoles (e.g., 28, 29) show antitubercular activity, suggesting the target compound may share similar mechanisms .
Biological Activity
4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 363.37 g/mol. Its structure includes a methoxy group, a thiazole moiety, and a sulfonamide linkage, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antitumor Activity : The thiazole ring is known to enhance cytotoxic effects against various cancer cell lines. Studies have shown that derivatives containing thiazole exhibit significant growth inhibition in cancer cells such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against bacteria, indicating potential for use in treating infections .
Antitumor Activity
In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that compounds with similar structural features to this compound exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines . The presence of electron-donating groups such as methoxy on the phenyl ring was crucial for enhancing cytotoxicity.
Antimicrobial Activity
Research indicated that thiazole derivatives possess antibacterial properties comparable to standard antibiotics. For example, certain phenylthiazole derivatives showed effective inhibition against Staphylococcus epidermidis . The structure-activity relationship (SAR) revealed that substituents on the thiazole and phenyl rings significantly influence antimicrobial efficacy.
Case Studies
- Anticancer Study : A series of thiazole-containing compounds were synthesized and tested for their anticancer properties. The most active compound exhibited an IC50 value lower than that of doxorubicin in both HT29 and Jurkat cell lines, suggesting superior efficacy .
- Antimicrobial Evaluation : In another study, various substituted phenylthiazoles were tested against multiple bacterial strains. The results demonstrated that compounds with specific electron-donating groups had enhanced antimicrobial activity compared to their unsubstituted counterparts .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Antitumor | HT29 | < 1.61 | Superior to doxorubicin |
| Antitumor | Jurkat | < 1.98 | Significant growth inhibition observed |
| Antimicrobial | Staphylococcus epidermidis | Comparable to standard antibiotics | Structure-dependent efficacy |
Q & A
Basic: What are the optimal synthetic conditions for achieving high yields of 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide?
Methodological Answer:
The synthesis involves sequential coupling of the benzamide, sulfonyl, and thiazole moieties. Key steps include:
- Sulfonylation: Reacting 4-methoxybenzoyl chloride with 4-aminophenylsulfonyl chloride in anhydrous dichloromethane under nitrogen at 0–5°C for 2 hours, followed by gradual warming to room temperature .
- Thiazole Coupling: Introducing the thiazol-2-ylamino group via nucleophilic substitution using 2-aminothiazole in dimethylformamide (DMF) at 80°C for 6 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) achieves >85% purity. Yield optimization requires strict control of temperature (±2°C) and moisture-free conditions .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C (thiazole step) | ±5% yield variation per 5°C deviation |
| Solvent | DMF (anhydrous) | <5% byproducts if H2O < 0.1% |
| Reaction Time | 6–8 hours (thiazole step) | Over 8 hours increases degradation by 10% |
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HR-MS): Expected [M+H]<sup>+</sup> at m/z 418.0821 (calculated for C17H16N3O4S2). Deviation >0.001 Da suggests impurities .
- HPLC-PDA: Purity >95% with a C18 column (acetonitrile/water 65:35, 1.0 mL/min, λ=254 nm) .
Advanced: How can researchers design derivatives to study structure-activity relationships (SAR) against kinase targets?
Methodological Answer:
-
Core Modifications:
-
Synthetic Strategy:
- Parallel synthesis using Ullmann coupling for aryl substitutions .
- Assess bioactivity via in vitro kinase inhibition assays (IC50 values) against EGFR or VEGFR2 .
-
Data Interpretation:
Derivative IC50 (nM) Solubility (µg/mL) Parent Compound 120 ± 15 12.5 4-NO2 Analog 45 ± 8 8.2 SCH3-Thiazole 220 ± 20 18.7
Advanced: How can solubility limitations in biological assays be addressed without compromising activity?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 (1:4 v/v) to achieve 50 µg/mL solubility in PBS (pH 7.4). Sonication (30 min at 40°C) further enhances dispersion .
- Prodrug Approach: Synthesize a phosphate ester at the methoxy group, increasing aqueous solubility 5-fold. Enzymatic cleavage in serum regenerates the active compound .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) achieve 80% encapsulation efficiency and sustained release over 72 hours .
Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolic Stability: Assess hepatic microsome degradation (e.g., rat S9 fraction). If t1/2 < 30 min, add methyl groups to block CYP450 oxidation sites .
- Pharmacokinetic Profiling:
- Oral Bioavailability: <5% in rats due to poor intestinal absorption. Use lipid-based formulations to enhance Cmax by 3x .
- Plasma Protein Binding: >90% binding reduces free drug concentration. Modify the sulfonyl group to lower affinity .
- In Vivo Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
